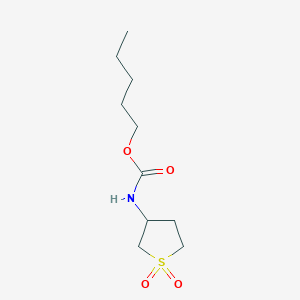![molecular formula C16H22N4S B3831223 N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea](/img/structure/B3831223.png)
N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea
Overview
Description
N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea, also known as PTU, is a chemical compound that has been extensively studied in the field of scientific research. PTU is a heterocyclic compound that contains a thiourea group and a tricyclic ring system. The compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea inhibits the enzyme thyroid peroxidase, which is involved in the synthesis of thyroid hormones. This inhibition leads to a reduction in the synthesis of thyroid hormones, which is the basis for its use in the treatment of hyperthyroidism. N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea also inhibits the enzyme tyrosinase, which is involved in the synthesis of melanin. This inhibition leads to a reduction in melanin synthesis, which is the basis for its use in the treatment of melanoma. N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea has also been shown to modulate immune responses by inhibiting the production of cytokines and the activation of T cells.
Biochemical and Physiological Effects:
N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea has a range of biochemical and physiological effects. The compound has been shown to inhibit thyroid peroxidase, which leads to a reduction in the synthesis of thyroid hormones. This effect is the basis for its use in the treatment of hyperthyroidism. N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea has also been shown to inhibit tyrosinase, which leads to a reduction in melanin synthesis. This effect is the basis for its use in the treatment of melanoma. N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea has also been shown to modulate immune responses by inhibiting the production of cytokines and the activation of T cells.
Advantages and Limitations for Lab Experiments
N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea has several advantages for use in lab experiments. The compound is readily available and relatively inexpensive. It has been extensively studied and its mechanism of action is well understood. However, there are some limitations to the use of N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea in lab experiments. The compound has been shown to have some toxicity and can cause adverse effects in some individuals. In addition, the compound has a short half-life and requires frequent dosing.
Future Directions
There are several future directions for research on N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea. One area of research is the potential use of N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea in the treatment of neurodegenerative disorders, such as Parkinson's disease. N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea has been shown to have neuroprotective effects and may be useful in the treatment of these disorders. Another area of research is the development of new synthetic methods for N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea that are more efficient and environmentally friendly. Finally, further research is needed to better understand the biochemical and physiological effects of N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea and its potential use in the treatment of other diseases.
Scientific Research Applications
N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea has been extensively studied in the field of scientific research. The compound has been shown to have a range of biochemical and physiological effects, including the inhibition of thyroid peroxidase, the reduction of melanin synthesis, and the modulation of immune responses. N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea has been used in the treatment of hyperthyroidism, autoimmune diseases, and melanoma. The compound has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
properties
IUPAC Name |
(1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c17-15(21)18-14-12-8-19-6-7-20(9-12)11-16(14,10-19)13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H3,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQXNAPPHFOWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3CN1CC(C2)(C3NC(=S)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-9-thioureido-3,6-diazahomoadamantane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{2-[(5-bromo-3-pyridinyl)carbonyl]carbonohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B3831158.png)
![5-bromo-N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide](/img/structure/B3831169.png)

![5-bromo-N'-[(4,5-dibromo-2-furyl)methylene]nicotinohydrazide](/img/structure/B3831176.png)
![methyl 4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B3831192.png)
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3-bromobenzoate](/img/structure/B3831203.png)
![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B3831205.png)
![N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B3831209.png)


![benzaldehyde (5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)hydrazone hydrobromide](/img/structure/B3831222.png)